molecular formula C14H17N3O2S B2947823 N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide CAS No. 313660-19-4

N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide

Cat. No.: B2947823
CAS No.: 313660-19-4
M. Wt: 291.37
InChI Key: QDWNUCYFNSJSEI-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide involves several steps. One common method includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol with a catalytic quantity of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can be further processed to obtain the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus oxychloride, glacial acetic acid, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the condensation reaction with aryl benzaldehyde and 6-nitrobenzo[d]thiazol-2-amine forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine .

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound has been evaluated for its anti-inflammatory, analgesic, and anti-ulcerogenic activities . In the field of medicinal chemistry, it is used as a scaffold for the development of new drugs with improved efficacy and safety profiles .

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the sigma-1 receptor, which plays a crucial role in cellular stress response and neuroprotection. By binding to this receptor, the compound exerts its neuroprotective effects and helps in the management of neurodegenerative diseases.

Comparison with Similar Compounds

N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide is unique compared to other benzothiazole derivatives due to its specific structure and therapeutic potential. Similar compounds include N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides . These compounds also exhibit anti-inflammatory and analgesic activities but differ in their molecular targets and mechanisms of action .

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-8(18)15-9-5-6-10-11(7-9)20-13(16-10)17-12(19)14(2,3)4/h5-7H,1-4H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWNUCYFNSJSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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